
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.0814771 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as (1S,2R)-(+)-Ephedrine, is the Dopamine transporter (DAT) . This protein plays a crucial role in the regulation of dopamine levels in the central nervous system by facilitating the reuptake of dopamine from the synapse back into the presynaptic neuron .
Mode of Action
(1S,2R)-(+)-Ephedrine acts as a sympathomimetic amine , meaning it mimics the action of the sympathetic nervous system . It interacts with its target, the Dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation .
Biochemical Pathways
The increased dopamine levels in the synaptic cleft can affect several biochemical pathways. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions. Therefore, the inhibition of its reuptake can lead to enhanced dopaminergic signaling and downstream effects related to these functions .
Pharmacokinetics
It has a rapid onset of action and an elimination half-life of 3 to 6 hours . These properties may give us an insight into the potential pharmacokinetic behavior of this compound.
Result of Action
The result of the action of this compound is an increase in dopaminergic signaling due to the inhibition of dopamine reuptake . This can lead to enhanced reward, motivation, and memory processes, as well as potential stimulant effects .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-indanone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "2-indanone is reduced to (1S)-1-indanol using sodium borohydride in ethanol.", "(1S)-1-indanol is then reacted with methylamine in the presence of hydrochloric acid to form (1S)-1-methyl-2-indanol.", "(1S)-1-methyl-2-indanol is then dehydrated to form (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-one.", "(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-one is then reduced to (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-ol using sodium borohydride in ethanol.", "Finally, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-ol is reacted with hydrochloric acid to form (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride." ] } | |
CAS No. |
25871-16-3 |
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1 |
InChI Key |
IDPKNKYPPBSSAD-XQRIHRDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl |
SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


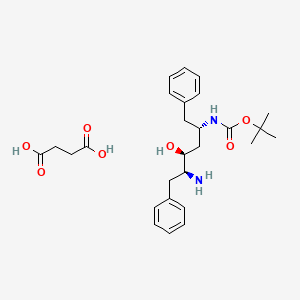
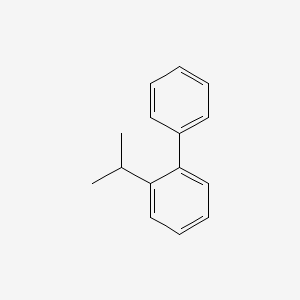
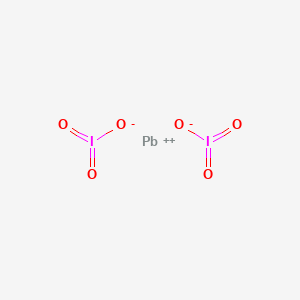
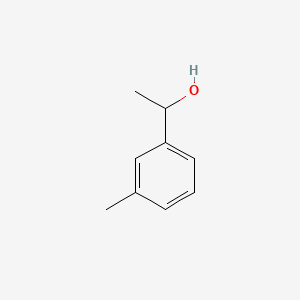

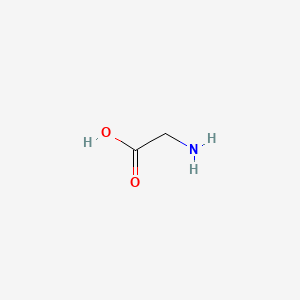

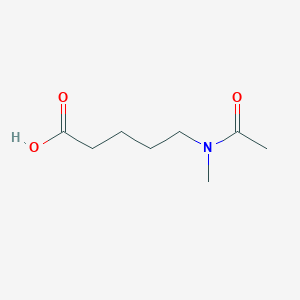
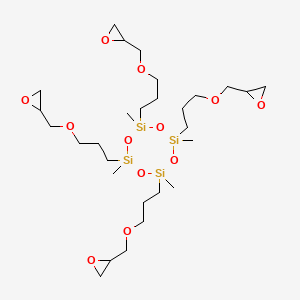
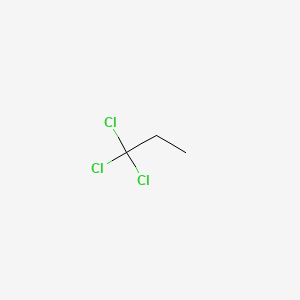
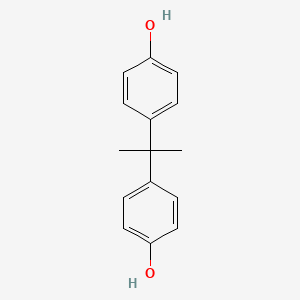

![7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3422523.png)

